![molecular formula C19H25N3O2 B5651636 1-benzyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5651636.png)
1-benzyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-benzyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" often involves multi-step organic reactions. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives starts with converting organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives through cyclization. These derivatives are further reacted with other intermediates like 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to obtain the final compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These compounds are designed to interact with biological targets, with specific structural features such as the oxadiazole ring and piperidine moiety contributing to their activity. The molecular docking studies of such compounds reveal their potential binding affinity and orientation within the active sites of targeted proteins (Khalid et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with the oxadiazole and piperidine structure include N-dealkylation, hydroxylation, and cyclization processes. These reactions are crucial for modifying the molecular structure to enhance biological activity or to study metabolism in human systems. An example is the metabolism of a serotonin receptor agonist, where major routes include N-dealkylation and hydroxylation, leading to the formation of pharmacologically active metabolites (Sawant-Basak et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, the crystal and molecular structure studies provide insights into the arrangement of atoms within the compound and its interactions with other molecules, affecting its physical properties and stability (Vaksler et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity and the ability to undergo specific chemical transformations, are defined by the functional groups present in the compound. The presence of oxadiazole, benzyl, and piperidine moieties contributes to the compound's ability to participate in various chemical reactions, including those leading to the formation of antimicrobial and antiviral agents (Vaksler et al., 2023).
properties
IUPAC Name |
5-[(1-benzylpiperidin-4-yl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-4-16(5-3-1)13-22-9-6-15(7-10-22)12-18-20-19(21-24-18)17-8-11-23-14-17/h1-5,15,17H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGKEUOUNADHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3CCOC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
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